molecular formula C18H20N4O2S B8756338 1-(BENZENESULFONYL)-3-(4-METHYLPIPERAZIN-1-YL)INDAZOLE CAS No. 131634-44-1

1-(BENZENESULFONYL)-3-(4-METHYLPIPERAZIN-1-YL)INDAZOLE

Katalognummer: B8756338
CAS-Nummer: 131634-44-1
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: KHIZGIFPTFEOLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(BENZENESULFONYL)-3-(4-METHYLPIPERAZIN-1-YL)INDAZOLE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzenesulfonyl group attached to an indazole ring, which is further substituted with a 4-methylpiperazine moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Vorbereitungsmethoden

The synthesis of 1-(BENZENESULFONYL)-3-(4-METHYLPIPERAZIN-1-YL)INDAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base.

    Attachment of the 4-Methylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where 4-methylpiperazine is reacted with the sulfonylated indazole intermediate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions .

Analyse Chemischer Reaktionen

1-(BENZENESULFONYL)-3-(4-METHYLPIPERAZIN-1-YL)INDAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, targeting the sulfonyl group or other reducible functionalities.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding sulfonic acids.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .

Wissenschaftliche Forschungsanwendungen

1-(BENZENESULFONYL)-3-(4-METHYLPIPERAZIN-1-YL)INDAZOLE has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(BENZENESULFONYL)-3-(4-METHYLPIPERAZIN-1-YL)INDAZOLE is largely dependent on its interaction with specific molecular targets. The benzenesulfonyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The indazole ring system is known to interact with nucleic acids and proteins, influencing cellular processes. The 4-methylpiperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(BENZENESULFONYL)-3-(4-METHYLPIPERAZIN-1-YL)INDAZOLE include:

These comparisons highlight the unique structural features of this compound and its distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

131634-44-1

Molekularformel

C18H20N4O2S

Molekulargewicht

356.4 g/mol

IUPAC-Name

1-(benzenesulfonyl)-3-(4-methylpiperazin-1-yl)indazole

InChI

InChI=1S/C18H20N4O2S/c1-20-11-13-21(14-12-20)18-16-9-5-6-10-17(16)22(19-18)25(23,24)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3

InChI-Schlüssel

KHIZGIFPTFEOLM-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)C2=NN(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.